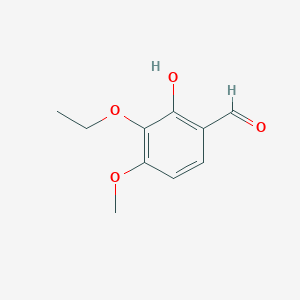
3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a derivative of vanillin and is known for its aromatic properties. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and perfumery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in neuroinflammatory diseases.
Medicine: Explored for its potential therapeutic properties, including its use as a tyrosinase inhibitor.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-2-hydroxy-4-methoxyBenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .
Comparación Con Compuestos Similares
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, known for its vanilla flavor.
Ethylvanillin: 3-Ethoxy-4-hydroxybenzaldehyde, used as a flavoring agent.
Isovanillin: 3-Hydroxy-4-methoxybenzaldehyde, used in the synthesis of pharmaceuticals.
Uniqueness
3-Ethoxy-2-hydroxy-4-methoxyBenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its combination of ethoxy, hydroxy, and methoxy groups makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-ethoxy-2-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-3-14-10-8(13-2)5-4-7(6-11)9(10)12/h4-6,12H,3H2,1-2H3 |
Clave InChI |
GNDFQTRTEBOKQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1O)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
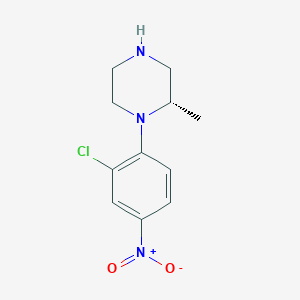
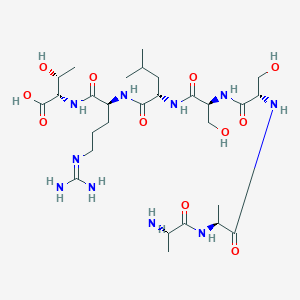
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
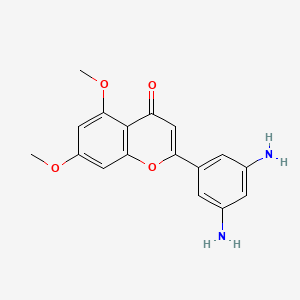
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
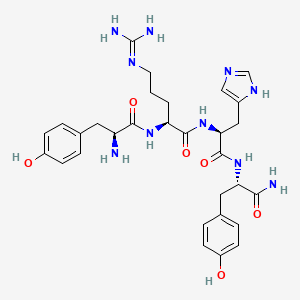
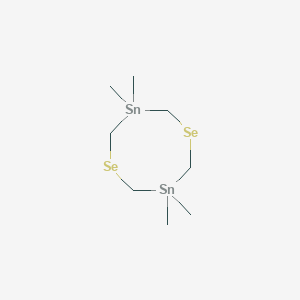
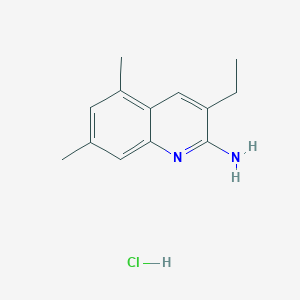
![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
